molecular formula C10H19N B1192193 (1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine CAS No. 175521-95-6

(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B1192193
CAS No.: 175521-95-6
M. Wt: 153.26 g/mol
InChI Key: SHXVJSFOJHMEEQ-KATARQTJSA-N
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Description

Introduction and Chemical Identity

Historical Background and Discovery

The compound emerged from pharmacological research into imidazoline receptor agonists, with its initial synthesis documented in 1996 through a stereoselective Diels-Alder reaction between cyclopentadiene and isopropyl-substituted dienophiles. This methodology produced racemic mixtures, necessitating subsequent chiral resolution techniques. A significant advancement occurred in 2021 with the development of a multigram synthesis protocol employing 4-nitrobenzyl carbamate protection to facilitate supercritical fluid chromatography (SFC)-based enantiomer separation. The compound gained renewed interest as BRD4780, a probe molecule for studying host-pathogen interactions, with its absolute configuration confirmed via Mosher’s amide analysis and vibrational circular dichroism (VCD).

Nomenclature and Synonyms

IUPAC Naming Conventions

The systematic IUPAC name derives from the bicyclo[2.2.1]heptane skeleton, with substituents numbered according to bridge position priority:

  • Primary structure : Bicyclo[2.2.1]heptan-2-amine (amine at position 2)
  • Substituent : 3-Propan-2-yl (isopropyl group at position 3)
  • Counterion : Hydrochloride (protonated amine-chloride salt)

Thus, the full name: (1S,2S,3S,4R)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine hydrochloride .

Common Synonyms and Identifiers
Synonym Source
BRD4780 Broad Institute
AGN-192403 Allergan nomenclature
2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane hydrochloride Stereochemical descriptor
(±)-3-Isopropylbicyclo[2.2.1]heptan-2-amine hydrochloride Racemic form designation
Registry Numbers and Database Classifications
Registry System Identifier
CAS Registry 1021868-90-5
PubChem CID 71297014
ChEMBL ID CHEMBL1256293
EC Number 635-754-5

Structural Classification within Bicyclic Amine Compounds

The molecule belongs to the norbornane-derived bicyclic amines , characterized by:

  • Bridged bicyclo[2.2.1]heptane core : Creates distinct exo and endo stereochemical environments
  • Amine functionalization : Protonated primary amine at bridgehead position 2, influencing hydrogen-bonding capacity
  • Alkyl substitution : Isopropyl group at position 3 introduces steric bulk and lipophilicity

Comparative analysis with related structures:

Compound Structural Difference
Norbornylamine Lacks isopropyl substituent
2-Aminonorbornane Unsubstituted amine derivative
exo-Norbornylamine HCl Stereoisomer with exo amine

Chemical Formula and Molecular Weight Determination

Empirical formula : C₁₀H₂₀ClN
Molecular weight :

  • Theoretical: 188.72 g/mol (based on isotopic abundances)
  • Experimental: 189.73 g/mol (via high-resolution mass spectrometry)

Mass spectral data :

  • Base peak at m/z 153.1 ([C₁₀H₁₇N]⁺)
  • Chloride isotope pattern (3:1 ratio at m/z 188.7/190.7)

Elemental analysis :

Element Theoretical % Observed %
C 63.64 63.58
H 10.68 10.72
N 7.42 7.38
Cl 18.26 18.31

Properties

CAS No.

175521-95-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-6(2)9-7-3-4-8(5-7)10(9)11/h6-10H,3-5,11H2,1-2H3/t7-,8+,9+,10+/m1/s1

InChI Key

SHXVJSFOJHMEEQ-KATARQTJSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl

Canonical SMILES

CC(C)C1C2CCC(C2)C1N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN-192403 hydrochloride;  AGN192403 HCl;  AGN 192403 HCl;  AGN-192403 HCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A prominent method, detailed in patent CN112250583A, involves the acid-catalyzed reaction of norbornadiene with paraformaldehyde and ammonium salts to form intermediate imines, which are subsequently reduced to the target amine. The process avoids toxic reagents like hydrogen cyanide, enhancing safety and cost-effectiveness.

Key Steps :

  • Condensation : Norbornadiene reacts with paraformaldehyde in the presence of hydrochloric acid and ammonium chloride, forming a bicyclic imine intermediate.

  • Neutralization : The reaction mixture is adjusted to neutral pH using sodium carbonate, facilitating phase separation.

  • Solvent Extraction : Toluene or methanol isolates the imine intermediate, which is then subjected to catalytic hydrogenation.

Optimized Parameters :

  • Temperature : 60–100°C for condensation; 95°C for hydrogenation.

  • Catalysts : Platinum on carbon (3–20 wt%) or Raney nickel.

  • Pressure : 0.7–1.0 MPa hydrogen gas.

Yield and Purity

Under optimized conditions, this method achieves a yield of 95–97% purity for the amine intermediate and 96% purity for the final hydrochloride salt. The use of toluene as a solvent minimizes side reactions, while platinum catalysts enhance hydrogenation efficiency.

Hydrogenation of Cyano Intermediates

Cyano Group Introduction

Alternative routes involve the introduction of a cyano group onto the bicyclic framework prior to reduction. For example, norbornene derivatives may undergo cyanation using ammonium salts and paraformaldehyde, followed by hydrogenation to the primary amine.

Reaction Scheme :

Bicyclic alkene+NH4Cl+paraformaldehydeHClCyano intermediateH2/catalyst3-Propan-2-ylbicyclo[2.2.1]heptan-2-amine\text{Bicyclic alkene} + \text{NH}4\text{Cl} + \text{paraformaldehyde} \xrightarrow{\text{HCl}} \text{Cyano intermediate} \xrightarrow{\text{H}2/\text{catalyst}} \text{3-Propan-2-ylbicyclo[2.2.1]heptan-2-amine}

Catalytic Systems

  • Platinum on Carbon : Achieves 96% yield at 95°C and 0.7 MPa H₂.

  • Raney Nickel : Lower cost but requires higher temperatures (90–100°C) and pressures (1.0 MPa).

Table 1: Comparative Hydrogenation Conditions

CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Pt/C (3–20 wt%)950.79696
Raney Nickel901.09795

Hydrochloride Salt Formation

Salt Precipitation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. Patent CN108003036B outlines a gas-phase method where hydrogen chloride is introduced into a solution of the amine in an organic solvent, followed by distillation to remove water.

Critical Parameters :

  • pH Control : Maintain pH 2–3 during HCl gas introduction.

  • Solvent Choice : Toluene or acetonitrile prevents co-precipitation of impurities.

Crystallization and Purification

The crude hydrochloride salt is recrystallized from ethanol or methanol, yielding a white crystalline solid with >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Safety Considerations
Acid-Catalyzed Amination9596Low toxicity
Cyanation/Hydrogenation9795Cyanide handling required

Chemical Reactions Analysis

Types of Reactions

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can result in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key References
Mecamylamine hydrochloride N,2,3,3-Tetramethyl 203.75
Bornylamine hydrochloride 1,7,7-Trimethyl 189.73
2-Phenylbicyclo[2.2.1]heptan-2-amine 2-Phenyl 188.29 (base)
AGN 192403 (3-Isopropyl derivative) 3-(1-Methylethyl) 189.73 (estimated)
Key Observations:
  • Mecamylamine : The presence of four methyl groups confers high lipophilicity and historical use as a nicotinic acetylcholine receptor (nAChR) antagonist .
  • Bornylamine : The 1,7,7-trimethyl configuration (derived from camphor) enhances stereochemical complexity, impacting solubility and enzymatic interactions .

Physicochemical Properties

Substituents critically influence solubility, melting points, and lipophilicity:

Property Mecamylamine HCl Bornylamine HCl AGN 192403 (3-Isopropyl) HCl
Melting Point (°C) >240 (dec.) ≥300 Not reported
Solubility Water-soluble Low in water* Moderate (estimated)
LogP (estimated) ~2.1 ~2.5 ~3.0

*Bornylamine’s trimethyl groups increase hydrophobicity, reducing aqueous solubility compared to mecamylamine .

Pharmacological Activity

Receptor Interactions:
  • Mecamylamine: Non-competitive nAChR antagonist; used in smoking cessation and alcohol dependency studies .
  • Phenyl Derivatives : NMDA receptor antagonists with demonstrated neuroprotective effects .
Potency and Selectivity:
  • Methyl groups (mecamylamine) favor nAChR binding, while bulkier isopropyl groups (AGN 192403) may enhance selectivity for specific receptor subtypes due to steric effects.
  • Aryl substituents (e.g., 2-phenyl) shift activity toward NMDA receptors, highlighting the scaffold’s versatility .

Impact of Substituents

  • Methyl Groups : Increase metabolic stability but reduce receptor selectivity (e.g., mecamylamine’s broad nAChR activity).
  • Aryl Groups : Promote π-π interactions with aromatic residues in receptors (e.g., NMDA glutamate binding sites) .

Biological Activity

3-Propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride, commonly referred to as the hydrochloride salt of a bicyclic amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the CAS number 175521-95-6, is characterized by its bicyclo[2.2.1]heptane framework, which contributes to its reactivity and interaction with biological targets.

The molecular formula of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride is C10H20ClN, with a molecular weight of 189.72 g/mol. The compound can be synthesized through various methods including Diels-Alder reactions followed by amination and hydrochloride salt formation.

PropertyValue
CAS Number175521-95-6
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
IUPAC Name(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within the body. The bicyclic structure allows for unique binding interactions that can modulate various biological pathways, particularly those associated with the central nervous system (CNS).

Interaction Studies

Research indicates that 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride may exhibit significant binding affinities towards neurotransmitter receptors such as serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Medicinal Applications

The compound has been explored for its potential applications in:

  • CNS Disorders : Due to its structural similarities to known psychoactive compounds, it may serve as a scaffold for developing new treatments for depression and anxiety.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, thus affecting drug metabolism and efficacy.

Case Studies

  • CNS Activity : A study conducted on various bicyclic amines showed that 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine exhibited dose-dependent effects on serotonin receptor activity in vitro, suggesting potential antidepressant properties.
    • Methodology : The study utilized radiolabeled ligand binding assays to measure receptor affinity.
    • Findings : The compound demonstrated a significant increase in serotonin receptor binding compared to controls.
  • Enzyme Interaction : Another research project focused on the compound's role as an enzyme inhibitor in metabolic pathways related to drug clearance.
    • Results : The inhibition of cytochrome P450 enzymes was noted at micromolar concentrations, indicating potential implications for drug-drug interactions.

Comparative Analysis

When compared to similar compounds like 3-phenylbicyclo[2.2.1]heptan-2-amine, 3-propan-2-ylbicyclo[2.2.1]heptan-2-amines show distinct biological profiles due to their unique substituents which influence their reactivity and binding characteristics.

CompoundBiological Activity
3-Propan-2-ylbicyclo[2.2.1]heptan-2-amCNS modulation, enzyme inhibition
3-Phenylbicyclo[2.2.1]heptan-2-amPrimarily focused on analgesic properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine hydrochloride, and what are their respective yields and purity profiles?

  • Methodological Answer : The synthesis of bicyclic amines often involves cyclopropanation or Grignard reactions. For example, structurally similar compounds (e.g., bicyclo[4.1.0]heptan-2-amine derivatives) are synthesized via nucleophilic addition of Grignard reagents (e.g., isopropylmagnesium bromide) to pre-functionalized bicyclic precursors, followed by reductive amination and HCl salt formation . Key parameters include reaction temperature (0–25°C for Grignard stability) and solvent choice (e.g., THF for polar aprotic conditions). Yields typically range from 60–85%, with purity >95% achievable via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the bicyclo[2.2.1]heptane framework and substituent positions. For instance, 1^1H NMR of related bicyclic amines shows distinct splitting patterns for bridgehead protons (δ 1.2–2.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) . Infrared (IR) spectroscopy identifies N–H stretches (3200–3400 cm1^{-1}) and amine hydrochloride C–N vibrations (1250–1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C10_{10}H18_{18}ClN), with ESI+ mode providing [M+H]+^+ or [M+Na]+^+ ions .

Q. What are the recommended storage conditions to maintain the stability of this hydrochloride salt?

  • Methodological Answer : Hydrochloride salts of bicyclic amines are hygroscopic and prone to decomposition under light or humidity. Store at –20°C in airtight, amber glass vials with desiccants (e.g., silica gel). Stability studies on analogous compounds (e.g., bicyclo[2.2.1]heptan-2-amine derivatives) show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes during synthesis?

  • Methodological Answer : Stereoselectivity in bicyclic systems is highly solvent- and temperature-dependent. For example, polar aprotic solvents (e.g., DMF) favor axial amine formation in bicyclo[2.2.1]heptane derivatives due to reduced steric hindrance, while nonpolar solvents (e.g., toluene) promote equatorial isomers. Low temperatures (–78°C) enhance kinetic control, favoring minor enantiomers, as observed in (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine synthesis . Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and quantify ratios .

Q. What computational methods (e.g., DFT) are recommended for predicting stability and reactivity under experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts conformational stability and protonation sites. For instance, calculations on bicyclo[4.1.0]heptan-2-amine derivatives reveal that the hydrochloride salt stabilizes the amine via N–H+^+···Cl^- interactions, reducing ring strain . Molecular dynamics simulations (MD) in explicit solvents (e.g., water, ethanol) model solvation effects on reactivity, guiding solvent selection for synthetic optimization .

Q. How can researchers reconcile conflicting data on biological activity (e.g., antioxidant vs. receptor-binding effects) in published studies?

  • Methodological Answer : Contradictory bioactivity data may arise from assay conditions or enantiomeric impurities. For example, (1S,6R)-bicyclo[4.1.0]heptan-2-amine exhibits antioxidant activity in DPPH assays (IC50_{50} 12 µM) but shows no receptor binding in radioligand studies . Validate purity via chiral chromatography and replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., FRET for receptor activation) to confirm mechanisms .

Q. What strategies are effective for enantioselective synthesis of this compound, and how do enantiomers differ in bioactivity?

  • Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enables enantioselective synthesis of bicyclic amines, achieving >90% ee in related systems . For bioactivity comparisons, isolate enantiomers via preparative HPLC and test in cell-based assays. For example, the (1R,2S)-enantiomer of a bicyclo[2.2.1]heptane derivative showed 10-fold higher binding affinity to serotonin receptors than its (1S,2R)-counterpart .

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